N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a propylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide typically involves the reaction of 2-fluorophenylpiperazine with propylformamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include dichloromethane or ethanol, and catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high purity and yield of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-fluorophenyl)piperazin-1-yl)-N-propylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(4-(2-fluorophenyl)p
Properties
Molecular Formula |
C14H20FN3O |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[4-(2-fluorophenyl)piperazin-1-yl]-N-propylformamide |
InChI |
InChI=1S/C14H20FN3O/c1-2-7-18(12-19)17-10-8-16(9-11-17)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
MPHRWOQFNFQXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C=O)N1CCN(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.